Bis(2-formylphenyl) Ether
Overview
Description
Synthesis Analysis
The synthesis of Bis(2-formylphenyl) ether and related compounds often involves reactions that yield aromatic poly(ether benzoxazole)s and other polymers. For example, a bis(o-aminophenol) with a noncoplanar structure and ether linkages was synthesized from 2-benzyloxy-4-fluoronitrobenzene and biphenyl-2,2'-diol, followed by reduction, facilitating the production of aromatic poly(ether benzoxazole)s with high thermal stability and solubility in certain solvents (Imai et al., 2002). Additionally, catalytic asymmetric synthesis techniques have been employed to produce chiral diols, bis[2-(1-hydroxyalkyl)phenyl]ethers, showcasing the versatility in the synthesis approaches involving bis(2-formylphenyl) ether (Soai et al., 1994).
Molecular Structure Analysis
The structural characterization of compounds related to Bis(2-formylphenyl) ether, such as Cu(I) and Ni(II) complexes containing bis[2-(diphenylphosphino)phenyl]ether ligands, reveals pseudotetrahedral geometries and exceptional photophysical properties. These studies highlight the compound's potential in electronic and photonic applications due to its unique molecular structure (Kuang et al., 2002).
Chemical Reactions and Properties
Bis(2-formylphenyl) ether participates in various chemical reactions, including the synthesis of aromatic poly(ether imide)s from bis(ether anhydrides) containing bulky substituents. These reactions produce polymers with high glass transition temperatures and thermal stability, demonstrating the compound's role in creating materials with desirable thermal and mechanical properties (Kim & Hay, 1993).
Physical Properties Analysis
The physical properties of materials derived from Bis(2-formylphenyl) ether, such as solubility, glass-transition temperatures, and thermal stability, are critical for their application in high-performance polymers. For instance, new aromatic poly(ether benzoxazole)s synthesized from bis(o-aminophenol) monomers exhibit high solubility in specific solvents and remarkable thermal stability, with glass-transition temperatures ranging from 190-251 °C and stability up to 380 °C in nitrogen atmosphere (Imai et al., 2002).
Chemical Properties Analysis
The chemical properties of Bis(2-formylphenyl) ether derivatives, such as reactivity in catalytic asymmetric synthesis and their role in producing chiral diols and polymers, underscore the compound's versatility in organic synthesis. The ability to catalyze reactions yielding high enantiomeric excesses indicates the compound's utility in synthesizing optically active materials (Soai et al., 1994).
Scientific Research Applications
Catalytic Asymmetric Synthesis
Bis(2-formylphenyl) ether plays a crucial role in catalytic asymmetric synthesis. It's used in the enantioselective alkylation process to synthesize chiral diols, bis[2-(1-hydroxyalkyl)phenyl]ethers, which are crucial in asymmetric autocatalytic reactions (Soai, Hayase, Shimada, & Isobe, 1994).
Palladium Catalyst System
In combination with palladium acetate, bis(2-formylphenyl) ether forms an active catalyst system for the arylation of anilines, proving effective in coupling reactions involving various substrates (Sadighi, Harris, & Buchwald, 1998).
Fluorescent Chemosensors
This compound has been used in creating fluorescent chemosensors for potassium ions. The bis(crown ether) derived from it shows excellent selectivity and a significant increase in fluorescence intensity upon interaction with potassium ions (Yen & Huang, 2004).
Synthesis of Poly(ether imides)
Bis(2-formylphenyl) ether is pivotal in synthesizing poly(ether imides) from bis(ether anhydrides) containing bulky substituents. These polymers exhibit increased glass transition temperatures and are soluble in common organic solvents (Kim & Hay, 1993).
Polyimide Synthesis
The synthesis of polyimides involves using a bis(ether anhydride) derived from bis(2-formylphenyl) ether, offering solubility in various solvents and high thermal stability, making them suitable for advanced material applications (Mi, Gao, & Ding, 1997).
Hydrothermal Synthesis
Bis(2-formylphenyl) ether is utilized in hydrothermal synthesis methods, offering an effective, simple, and environmentally friendly process for producing high-purity products (Xiu, 2007).
Electroluminescent Polymer Synthesis
In the creation of electroluminescent poly(terephthalylidene) derivatives, bis(2-formylphenyl) ether plays a role in producing polymers that are soluble in organic solvents, and these polymers demonstrate significant electroluminescence, making them valuable in electronic applications (Dong Jin Kim et al., 1999).
Synthesis of Radiographic Contrast Media
Bis(2-formylphenyl) ether is involved in the synthesis of new nonionic radiographic contrast media, where it's linked to sugars, offering high water solubility, hydrolytic stability, and low toxicity (Ranganathan & Sovák, 1980).
Synthesis of Aromatic Polyamides
This ether is key in synthesizing aromatic polyamides containing ether and bulky fluorenylidene groups, which are soluble in various organic solvents and can form transparent, flexible films, useful in material science (Hsiao, Yang, & Lin, 1999).
Organosoluble and Light-Colored Fluorinated Polyimides
Bis(2-formylphenyl) ether contributes to the development of fluorinated polyimides, which are organosoluble, light-colored, and demonstrate high thermal stability. They have potential applications in electronics and materials science (Yang, Hsiao, & Wu, 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-formylphenoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O3/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJZLKFWMQOYKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346758 | |
Record name | Bis(2-formylphenyl) Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-formylphenyl) Ether | |
CAS RN |
49590-51-4 | |
Record name | Bis(2-formylphenyl) Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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